molecular formula C14H20N2 B1287218 (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine CAS No. 186203-34-9

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

Cat. No. B1287218
CAS RN: 186203-34-9
M. Wt: 216.32 g/mol
InChI Key: HTTXVNRPINIIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine” is represented by the formula C14H20N2. For more detailed structural analysis, you may need to refer to a dedicated chemical database or literature.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

The pyrrolidine ring, which is a key structural component of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine, plays a significant role in medicinal chemistry. It is widely utilized in drug discovery due to its presence in numerous bioactive molecules with a variety of therapeutic applications. The saturated nature of the pyrrolidine ring, characterized by sp3 hybridization, contributes to the stereochemistry of molecules and enhances three-dimensional coverage. This structural aspect is crucial for exploring pharmacophore spaces and improving drug efficacy. Studies have focused on the synthesis and biological activities of pyrrolidine derivatives, demonstrating their potential in treating human diseases through selective target modulation (Li Petri et al., 2021).

Catalysis in Organic Synthesis

This compound and similar compounds have found applications in catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and agrochemicals. Recent advancements have been made in developing recyclable copper catalyst systems that utilize amines, including pyrrolidine derivatives, for efficient and environmentally friendly synthesis. These catalysts are significant for their potential in commercial applications, offering a sustainable approach to chemical synthesis (Kantam et al., 2013).

Environmental Remediation

Research into the environmental applications of amine-functionalized compounds, including those structurally related to this compound, has shown promising results in pollution control. Specifically, amine-functionalized sorbents have been investigated for their effectiveness in removing persistent organic pollutants from water. The interaction mechanisms involve electrostatic attractions, hydrophobic interactions, and the morphology of the sorbents, highlighting the potential for designing advanced materials for environmental remediation efforts (Ateia et al., 2019).

Safety and Hazards

For safety and hazards related to “(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .

properties

IUPAC Name

1-benzyl-N-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTXVNRPINIIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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